molecular formula C11H16N2O3 B1392600 Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate CAS No. 1242924-78-2

Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Cat. No.: B1392600
CAS No.: 1242924-78-2
M. Wt: 224.26 g/mol
InChI Key: GDSHZNJZNAZKPM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is an organic compound with the molecular formula C11H16N2O3. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. It features a benzoate core substituted with amino and methoxyethylamino groups, which contribute to its unique chemical properties.

Scientific Research Applications

Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

“Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate” is classified as a combustible solid . It does not have a defined flash point . For safety, it’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate typically involves the following steps:

    Nitration and Reduction: The starting material, methyl 4-aminobenzoate, undergoes nitration to form methyl 3-nitro-4-aminobenzoate. This intermediate is then reduced to yield methyl 3-amino-4-aminobenzoate.

    Alkylation: The amino group at the 4-position is alkylated using 2-methoxyethyl chloride under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzoates.

    Substitution: Various alkylated or acylated derivatives.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and methoxyethylamino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(isopropylamino)benzoate
  • Methyl 3-[amino(imino)methyl]benzoate
  • Methyl 3-amino-4-[(2-(dimethylamino)ethyl)amino]benzoate

Comparison: Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is unique due to the presence of the methoxyethyl group, which can impart different solubility and reactivity characteristics compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 3-amino-4-(2-methoxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2/h3-4,7,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSHZNJZNAZKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-4-(2-methoxy-ethylamino)-benzoic acid methyl ester (800.0 mg) was prepared by following General Procedure B starting from 4-(2-methoxy-ethylamino)-3-nitro-benzoic acid methyl ester (960.0 mg) and Pd/C (20% by weight, 190.0 mg) in MeOH:EtOAc (1:1, 10.0 mL). The crude product was used in the next step without further purification.
Quantity
960 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
190 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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